molecular formula C18H17N5 B6152450 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile CAS No. 77034-31-2

2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B6152450
CAS No.: 77034-31-2
M. Wt: 303.4 g/mol
InChI Key: ZNQDXDRNOWMSCF-UHFFFAOYSA-N
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Description

2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile (compound 7a, ) is a pyridine derivative synthesized via a multicomponent reaction. It features a phenyl group at position 4, a piperidin-1-yl group at position 6, and two cyano groups at positions 3 and 3. Key properties include:

  • Yield: 60%
  • Melting Point: 203–205°C
  • Spectroscopic Data: IR peaks at 3474 cm⁻¹ (NH₂), 2202 cm⁻¹ (C≡N), and 1624 cm⁻¹ (C=N). NMR signals confirm aromatic protons (δ 7.44–7.53 ppm) and piperidine protons (δ 1.61–3.71 ppm) .
  • Elemental Analysis: Matches calculated values (C: 71.28%, H: 5.65%, N: 23.09%) .

This compound serves as a scaffold for structural modifications, with substitutions at the phenyl or piperidine groups significantly altering physical, spectroscopic, and functional properties.

Properties

CAS No.

77034-31-2

Molecular Formula

C18H17N5

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-4-phenyl-6-piperidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C18H17N5/c19-11-14-16(13-7-3-1-4-8-13)15(12-20)18(22-17(14)21)23-9-5-2-6-10-23/h1,3-4,7-8H,2,5-6,9-10H2,(H2,21,22)

InChI Key

ZNQDXDRNOWMSCF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Traditional Three-Component Synthesis

The foundational method for synthesizing 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves a one-pot, three-component reaction. Benzaldehyde, malononitrile, and piperidine are condensed in methanol under catalytic conditions using 4-dimethylaminopyridine (4-DMAP) and piperidine. The reaction proceeds at room temperature (19–22°C) for 16 hours, followed by purification via flash chromatography. This method yields 25% of the target compound, as reported in studies utilizing General Procedure C.

The mechanism involves Knoevenagel condensation between benzaldehyde and malononitrile, followed by cyclization with piperidine to form the pyridine core. 4-DMAP accelerates the reaction by deprotonating intermediates, while piperidine acts as both a base and a nucleophile.

Stepwise Functionalization Strategies

Sequential Substitution via Suzuki-Miyaura Coupling

A modular approach involves synthesizing a brominated precursor (2-amino-4-(3-bromophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile) followed by palladium-catalyzed cross-coupling. General Procedure D employs potassium carbonate, palladium chloride, and aryl boronic acids in toluene at 110°C for 3 hours. Although this method is primarily used for introducing aryl groups, it demonstrates the flexibility of post-cyclization modifications.

Microwave-Assisted Amine Substitution

Microwave irradiation significantly reduces reaction times for introducing the piperidine moiety. In General Procedure G, 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile reacts with excess piperidine in a THF/EtOH (4:1) mixture at 120°C for 30–60 minutes under microwave conditions. This method achieves higher yields (38%) compared to traditional heating, likely due to enhanced reaction kinetics and reduced side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

The compound’s structure is confirmed through 1H NMR , 13C NMR , and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (600 MHz, CDCl3): δ 7.56–7.42 (m, 4H, aromatic), 5.36 (s, 2H, NH2), 3.84–3.78 (m, 4H, piperidine), 1.74–1.67 (m, 6H, piperidine).

  • 13C NMR (151 MHz, CDCl3): δ 162.5, 161.3, 159.5 (cyano carbons), 134.9 (aromatic quaternary), 117.8, 116.7 (CN groups).

  • HRMS: [M + H]+ calculated for C18H17N5: 304.1557; found: 304.1559.

Purity and Yield Optimization

Chromatographic purification using cyclohexane/ethyl acetate gradients (9:1 → 1:1) ensures >95% purity. Yield variations (25–38%) correlate with reaction conditions: microwave-assisted methods outperform room-temperature protocols due to minimized decomposition.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Advantages
Multicomponent (Room Temp)MeOH, 4-DMAP, 16h16h25%Simple setup, low energy input
Microwave-AssistedTHF/EtOH, 120°C, MW1h38%Faster, higher yield
Suzuki CouplingToluene, PdCl2, 110°C3hN/AEnables aryl diversification

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity stems from its cyano groups , amino group , and piperidine substituent :

  • Cyanide reactivity : Cyano groups at positions 3 and 5 undergo hydrolysis or condensation reactions under acidic/basic conditions, forming carboxylic acids or amides, respectively.

  • Amino group modifications : The amino group at position 2 can participate in nucleophilic acylation , alkylation, or coupling reactions (e.g., with aldehydes) .

  • Piperidine interactions : The piperidine moiety may act as a base in catalytic cycles or participate in hydrogen bonding , influencing solubility and binding affinity .

Example Reaction :
2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile+AldehydeCoupled product\text{this compound} + \text{Aldehyde} \rightarrow \text{Coupled product}
Conditions: Triethylamine, ethanol, reflux .

Spectroscopic Characterization

The compound is analyzed using:

  • ¹H NMR : Key signals include aromatic protons (δ 7.56–7.42 ppm), piperidine protons (δ 3.84–3.78 ppm), and amino protons (broad singlet) .

  • ¹³C NMR : Cyano carbons (δ ~116–117 ppm), aromatic carbons (δ ~128–134 ppm), and piperidine carbons (δ ~24–26 ppm) .

  • Mass Spectrometry : Molecular ion peak at [M + H]⁺ = 304.2 m/z .

Spectroscopic Data Table :

Spectroscopic FeatureObserved ValueReference
Aromatic protons (¹H NMR)δ 7.56–7.42 ppm (m)
Piperidine protons (¹H NMR)δ 3.84–3.78 ppm (m)
Molecular ion (MS)[M + H]⁺ = 304.2 m/z

Biological Activity and Chemical Reactivity Correlations

The compound’s structure enables dual-target activity:

  • Cholinesterase inhibition : The amino group and cyano substituents contribute to binding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

  • σ1 receptor affinity : The piperidine moiety interacts with σ1 receptors, modulating neuropathic pain pathways .

TargetActivityReference
AChEIC₅₀ = 13 nM
BuChEIC₅₀ = 3.1 µM
σ1 receptorKi = 1.45 nM

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with pyridine and piperidine structures often exhibit anticancer activity. Specifically, derivatives of 2-amino-4-phenylpyridine have shown promise in inhibiting various cancer cell lines. For instance, studies suggest that modifications to the pyridine ring can enhance cytotoxicity against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Pyridine derivatives are known to possess broad-spectrum antimicrobial activity. Preliminary studies have shown that 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Activity

Given the presence of the piperidine moiety, this compound may also exhibit neuroprotective effects. Piperidine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier could be beneficial in developing treatments for these conditions .

Synthetic Methods

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common synthetic route includes:

  • Condensation Reaction : A mixture of 4-methylbenzaldehyde, malononitrile, and piperidine is reacted under reflux conditions.
  • Isolation : The reaction mixture is cooled, and the product is extracted using organic solvents.
  • Purification : The crude product is purified using column chromatography followed by recrystallization .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal reported on the anticancer effects of various pyridine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., breast and lung cancer) and demonstrated significant inhibition of cell growth compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Testing

In another study aimed at evaluating antimicrobial efficacy, this compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This study highlighted its potential as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and piperidin-1-yl groups play crucial roles in binding to receptors and enzymes, modulating biological processes. The cyano and amino groups contribute to the compound's reactivity and stability, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Substituent Impact on Yield and Melting Point
Compound Substituent (Position 4) Yield (%) Melting Point (°C) Evidence
7a Phenyl 60 203–205 [1]
7b 4-Methoxyphenyl 45 198–200 [1]
7c 4-Chlorophenyl 63 218–220 [1]
7d 2-Chlorophenyl 65 188–189 [1]
5d p-Tolylthio (Position 6) 89 249 [2]
4o () 4-Aminophenylthio 69 219–221 [13]

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro-substituted analogs (7c , 7d ) exhibit higher melting points (218–220°C and 188–189°C) compared to the parent compound (7a ), likely due to increased dipole interactions .
  • Electron-Donating Groups (EDGs) : Methoxy-substituted 7b shows a lower melting point (198–200°C) and reduced yield (45%), suggesting steric hindrance or reduced crystallinity .
  • Thioether Derivatives: Compounds like 5d (p-tolylthio) and 4o (4-aminophenylthio) demonstrate higher yields (89% and 69%) and elevated melting points, attributed to stronger sulfur-based intermolecular interactions .

Spectroscopic Comparisons

Table 2: IR and NMR Data for Selected Analogs
Compound IR Peaks (cm⁻¹) $^1$H NMR (δ, ppm) Evidence
7a 3474 (NH₂), 2202 (C≡N) 7.44–7.53 (aryl), 1.61–3.71 (piperidine) [1]
7b 3512 (NH₂), 2196 (C≡N) Similar to 7a with additional OCH₃ signal [1]
5d 3314 (NH₂), 2208 (C≡N) 9.02 (NH), 7.54–7.09 (aryl) [7]
4o 1686 (C=N), 1154 (C≡N) 7.70 (NH₂), 6.61–7.55 (aryl) [13]

Key Observations :

  • Cyano Stretching: All compounds show C≡N peaks near 2200 cm⁻¹, but EDGs like methoxy (7b) slightly reduce this value (2196 cm⁻¹) due to electronic effects .
  • Aromatic Protons : Substituent position alters splitting patterns. For example, 7d (2-chlorophenyl) exhibits distinct deshielding compared to 7c (4-chlorophenyl) .

Biological Activity

2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anticancer, and cholinergic activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C17H18N4 CID 135584981 \text{C}_{17}\text{H}_{18}\text{N}_{4}\text{ CID 135584981 }

This structure features a pyridine ring substituted with amino, phenyl, and piperidine groups, contributing to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus faecalis62.5 - 125Bactericidal

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against lung and breast cancer cell lines.

Key Findings:

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines with IC50 values below 10 μM .
  • Comparison with Cisplatin : The most active derivatives showed cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)Reference Compound
A549<10Cisplatin
MDA-MB-231<10Cisplatin

Cholinergic Activity

The compound has been investigated for its potential as a cholinesterase inhibitor, which is relevant for treating neurodegenerative diseases.

Key Findings:

  • Cholinesterase Inhibition : It was found to be a modest inhibitor of acetylcholinesterase (AChE) with an IC50 in the micromolar range .
  • Selectivity : Some derivatives displayed selectivity towards AChE over butyrylcholinesterase (BuChE), indicating potential therapeutic applications in Alzheimer's disease .

Case Studies

A study involving structural modifications of similar compounds showed that introducing different substituents could enhance biological activity. For instance, compounds with piperidine substitutions demonstrated improved antibacterial and anticancer properties compared to their non-piperidine counterparts .

Q & A

Q. What are the key structural features of 2-amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, and how do they influence its reactivity?

The compound features a pyridine core substituted with amino, phenyl, piperidin-1-yl, and two cyano groups. X-ray crystallography reveals that the pyridine ring forms dihedral angles of 37.90° and 56.10° with the piperidine and phenyl rings, respectively, creating a non-planar conformation. This steric arrangement impacts reactivity by limiting accessibility to certain functional groups (e.g., cyano groups flipped to opposite sides of the pyridine plane) . Such conformational rigidity must be considered in synthetic modifications or ligand-receptor binding studies.

Q. What synthetic methodologies are commonly used to prepare this compound, and how can low yields be addressed?

A general synthesis involves multicomponent reactions using cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol with piperidine as a catalyst (yields: 25–37%). Low yields often stem from competing side reactions or incomplete cyclization. Optimization strategies include:

  • Temperature control (reflux vs. microwave-assisted heating).
  • Solvent polarity adjustments to favor intermediate stabilization.
  • Purification via thin-layer chromatography (TLC) or recrystallization to isolate the desired product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Key techniques include:

  • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.5–6.0 ppm).
  • IR : Confirms cyano (C≡N) stretches (~2200 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).
  • X-ray crystallography : Resolves ambiguities in stereochemistry, such as cyano group orientations . Data contradictions (e.g., unexpected splitting in NMR) are addressed by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-validating with computational models (DFT calculations) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives for biological activity studies?

Molecular docking and dynamics simulations predict interactions with target proteins (e.g., enzyme active sites). For instance, the piperidin-1-yl group’s flexibility allows conformational adaptation to hydrophobic pockets, while cyano groups participate in hydrogen bonding. Software like AutoDock or Schrödinger Suite can optimize substituent positions to improve binding affinity . Experimental validation via enzyme inhibition assays (IC₅₀ measurements) is critical to confirm computational findings .

Q. What strategies are effective in analyzing crystallographic data discrepancies, such as deviations in bond lengths or angles?

Discrepancies may arise from crystal packing effects or disorder. Mitigation approaches include:

  • High-resolution data collection (≤ 0.8 Å) to reduce noise.
  • Refinement using programs like SHELXL or OLEX2 with anisotropic displacement parameters.
  • Comparing multiple crystal structures of analogs to identify consistent trends (e.g., cyano group deviations of 0.08–0.65 Å from the pyridine plane) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound’s derivatives?

SAR studies require:

  • Systematic substitution : Replace phenyl or piperidin-1-yl groups with bioisosteres (e.g., thiophene, furan) to assess electronic and steric effects.
  • Functional assays : Test derivatives against target enzymes (e.g., kinase inhibition) using fluorescence-based assays.
  • Data integration : Correlate substituent electronegativity (Hammett constants) with activity trends. For example, electron-withdrawing groups on the phenyl ring may enhance binding to charged active sites .

Q. What experimental precautions are necessary when handling this compound in biological studies?

  • Toxicity : Use cytotoxicity assays (MTT or resazurin) to establish safe working concentrations.
  • Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers.
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .

Methodological Challenges and Solutions

Q. How can researchers resolve conflicting data between experimental and computational models?

  • Re-evaluate force fields : Ensure computational parameters (e.g., partial charges) align with experimental conditions.
  • Hybrid approaches : Combine molecular dynamics with NMR relaxation studies to validate conformational flexibility .

Q. What are best practices for optimizing reaction conditions to reduce by-products?

  • DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, temperature).
  • In situ monitoring : Employ techniques like FT-IR or LC-MS to detect intermediates and adjust conditions dynamically .

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